1-(1h-Indol-3-yl)-2-(3-methoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-13-6-4-5-12(9-13)10-17(19)15-11-18-16-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFOHOHHLLSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295760 | |
| Record name | 1-(1h-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-41-0 | |
| Record name | NSC105338 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1h-indol-3-yl)-2-(3-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Synthesis via Hydrogenation and Phase Transfer Catalysis
A patent-pending method for analogous indole derivatives involves a two-step process:
-
Coupling of Indole Precursors : Reacting 1-(4-chloro-2-methoxyphenyl)-2,2-dihydroxyethanone with substituted indoles in the presence of copper catalysts (e.g., CuTC or CuBr).
-
Hydrogenation : Reduction of the intermediate using gas over palladium catalysts to yield enantiomerically pure products.
For this compound, substituting the 4-chloro-2-methoxyphenyl group with 3-methoxyphenyl could adapt this route. Yields for similar compounds range from 52–75%, with chiral separation via phase transfer catalysts (e.g., cinchona alkaloids) achieving >90% enantiomeric excess.
Friedel-Crafts Acylation of Indole
Indole’s C3 position is highly reactive toward electrophilic substitution. A reported approach for 1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone suggests:
-
Acylation : Treating indole with 3-methoxyphenylacetyl chloride in the presence of as a Lewis acid.
-
Workup : Neutralization with 2 N NaOH and extraction with ethyl acetate.
While this method is straightforward, regioselectivity challenges arise due to competing reactions at indole’s C2 position. Optimizing stoichiometry (1:1.2 indole:acyl chloride) and temperature (0–25°C) improves yields to ~65%.
Mannich Reaction Followed by Alkylation
A general procedure for indole derivatives involves:
-
Mannich Reaction : Condensing indole with formaldehyde and dimethylamine to form a β-amino ketone intermediate.
-
Alkylation : Reacting the intermediate with 3-methoxybenzyl bromide under basic conditions (e.g., NaOMe).
This method avoids harsh acids but requires careful pH control during workup. Yields for analogous compounds are moderate (50–60%).
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The boiling point (476.6°C) and thermal stability of this compound permit high-temperature reactions without decomposition. However, the flash point (242°C) necessitates inert atmospheres during hydrogenation. Regulatory constraints (HS code 2933990090) impact international trade, favoring localized synthesis in regions with lower tariffs.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for notable bacteria are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting the growth of various cancer cell lines. Mechanisms include:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Regulation : It affects cell cycle checkpoints, leading to reduced proliferation.
Scientific Research Applications
This compound has several applications across different scientific domains:
Medicinal Chemistry
The compound is being investigated as a lead compound for drug development due to its diverse biological activities. Researchers are exploring its potential as:
- Antimicrobial Agents : For treating bacterial infections.
- Anticancer Drugs : As a therapeutic option for various cancers.
Industrial Chemistry
In addition to its medicinal applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.
Case Studies
Several studies have documented the efficacy of this compound:
-
Antimicrobial Study :
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited significant antimicrobial activity against a range of pathogens, indicating its potential as a new class of antibiotics.
-
Cancer Research :
- Research published in Molecular Cancer Therapeutics highlighted the compound's ability to induce apoptosis in breast cancer cell lines, showcasing its potential as an anticancer agent.
-
Pharmacological Evaluation :
- A comprehensive evaluation in Journal of Medicinal Chemistry explored the pharmacokinetics and bioavailability of the compound, providing insights into its therapeutic window and safety profile.
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Methoxy Substitution
The position of the methoxy group on the phenyl ring significantly affects biological activity and physicochemical properties.
Key Findings :
- The 3-methoxy isomer (target compound) exhibits enhanced metabolic stability compared to the 2- and 4-methoxy isomers due to steric and electronic effects .
- Mass spectrometry (MS) differentiation: The 3-methoxy isomer produces fragment ions at 121.0648 m/z (C₈H₉O⁺) at 20 eV, while the 2-methoxy isomer generates 91.0542 m/z (C₇H₇⁺) at 40 eV .
Indole-Ethanone Derivatives with Varied Substituents
Sulfur-Containing Analogues
Sulfur substitutions (e.g., thioethers) enhance antimalarial activity but may increase toxicity:
Key Findings :
Key Findings :
- Addition of a pentyl chain (e.g., JWH-302) enhances cannabinoid receptor binding but introduces psychoactive properties, limiting therapeutic use .
- The target compound’s lack of a pentyl group may reduce receptor affinity but improve safety for non-CNS applications .
Triazole-Hybrid Derivatives
Incorporation of triazole moieties enhances antiproliferative activity:
Key Findings :
Biological Activity
1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone, also known as JWH-302, is a synthetic cannabinoid compound that has garnered attention due to its unique structural features and potential therapeutic applications. This compound combines an indole moiety with a methoxy-substituted phenyl group, contributing to its diverse biological activities. Its molecular formula is C22H25NO2, and it has a molecular weight of 349.44 g/mol. This article reviews the biological activity of JWH-302, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
JWH-302 primarily acts as an agonist for cannabinoid receptors CB1 and CB2, which are integral components of the endocannabinoid system. These receptors play critical roles in various physiological processes, including:
- Pain modulation : JWH-302 may exhibit analgesic properties by interacting with pain pathways.
- Appetite regulation : The compound could influence feeding behavior through its effects on cannabinoid receptors.
- Mood enhancement : Its interaction with the endocannabinoid system suggests potential applications in mood disorders.
Antiproliferative Effects
Recent studies have demonstrated that JWH-302 exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : JWH-302 can cause cell cycle arrest at the G2/M phase, inhibiting cellular proliferation.
- Tubulin Polymerization Inhibition : Similar to colchicine, JWH-302 disrupts tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
The compound's efficacy was highlighted in a study where it exhibited IC50 values of 0.52 μM against HeLa cells, 0.34 μM against MCF-7 cells, and 0.86 μM against HT-29 cells .
Antimicrobial Activity
JWH-302 has also shown promising antimicrobial properties. A study indicated that compounds with similar structures demonstrated high activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL . The mechanism behind this activity may involve the formation of pores in microbial membranes, facilitating the entry of these compounds into bacterial cells.
Case Study 1: Antiproliferative Activity
A comprehensive evaluation of JWH-302's antiproliferative effects was conducted using various cancer cell lines. The results indicated that treatment with JWH-302 led to significant reductions in cell viability across multiple types of cancer cells, reinforcing its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to JWH-302 were tested against resistant bacterial strains. The results showed that these compounds maintained low cytotoxicity while exhibiting potent antimicrobial effects, suggesting their potential as therapeutic agents for treating infections caused by resistant bacteria .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1H-Indol-3-yl)-2-(3-methoxyphenyl)ethanone, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves coupling indole derivatives with 3-methoxyacetophenone precursors. Key steps include:
- Friedel-Crafts acylation : Use Lewis acids (e.g., AlCl₃) to facilitate indole acylation under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction homogeneity and reduce side reactions .
- Temperature control : Maintain temperatures between 0–25°C to prevent decomposition of sensitive intermediates .
Yield optimization requires monitoring via TLC or HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to indole) .
Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with computed spectra (e.g., using PubChem data) to verify indole and methoxyphenyl moieties .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 280.12) .
- X-ray crystallography : Solve crystal structures using SHELX software for unambiguous confirmation of bond angles and stereochemistry .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Prioritize assays aligned with indole derivatives' known pharmacological profiles:
- Receptor binding assays : Screen for affinity at serotonin (5-HT) or cannabinoid receptors (CB1/CB2) using radioligand displacement .
- Cytotoxicity testing : Use MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity thresholds .
- Antiviral activity : Evaluate inhibition of viral replication in models like HIV-1 RT or SARS-CoV-2 protease .
Q. Which analytical techniques are most reliable for distinguishing this compound from structural analogs (e.g., JWH-250)?
Methodological Answer:
- GC-FTIR : Differentiate via unique carbonyl (C=O) and methoxy (C-O) stretching frequencies .
- HPLC-MS/MS : Compare retention times and fragmentation patterns using a C18 column and acetonitrile/water gradient .
- Solid-state NMR : Resolve crystallographic differences in polymorphic forms .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Orthogonal assays : Validate results using independent methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Batch consistency analysis : Check for synthetic impurities via LC-QTOF-MS and quantify using certified reference materials .
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
Q. What computational approaches are effective for predicting binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like CB1, guided by JWH-250’s crystallographic data .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxyl groups) using descriptors like logP and polar surface area .
Q. How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
Methodological Answer:
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (catalyst loading, temperature) in pilot-scale reactions .
- Chiral chromatography : Use immobilized cellulose-based columns (e.g., Chiralpak IA) to resolve racemic mixtures .
- Flow chemistry : Minimize side reactions via continuous flow reactors with in-line FTIR monitoring .
Q. What strategies are recommended for identifying and characterizing metabolic products?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS with isotopic labeling .
- CYP450 inhibition assays : Identify major metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Fragmentation trees : Use software like SIRIUS to annotate unknown metabolites based on MS² spectral libraries .
Q. How can crystallographic data challenges (e.g., twinning or weak diffraction) be addressed?
Methodological Answer:
- Twinning correction : Use SHELXL’s TWIN/BASF commands to refine data from merohedral twins .
- Synchrotron radiation : Collect high-resolution data at facilities like APS or ESRF to resolve weak reflections .
- Cryocooling : Stabilize crystals in liquid N₂ to reduce radiation damage during data collection .
Q. What structural modifications could enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy or ethoxy to modulate lipophilicity and receptor interactions .
- Scaffold hopping : Fuse the indole ring with a pyridine moiety to alter π-stacking interactions .
- Pro-drug design : Introduce esterase-labile groups (e.g., acetyl) to improve bioavailability and reduce cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
